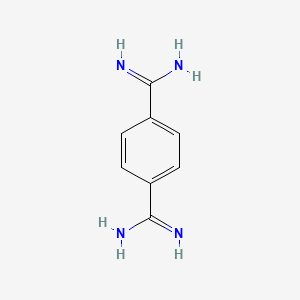

Téréphtalamidine

Vue d'ensemble

Description

Elle a été initialement synthétisée et testée à la fin des années 1950 et au début des années 1960 pour son activité antitumorale potentielle . Malgré son activité prometteuse contre les leucémies murines, elle a été abandonnée lors des essais cliniques en raison d'une neurotoxicité grave . Elle a récemment suscité un regain d'intérêt pour de nouvelles investigations cliniques en raison de sa structure unique et de son spectre d'activité préclinique .

Applications De Recherche Scientifique

Terephthalamidine has been primarily investigated for its antitumor activity . It has shown potential in preclinical studies against murine leukemias and has been chosen for further clinical investigation by the National Cancer Institute’s Project for the Review of Old Drugs . Its unique structure and ability to form complexes with nucleic acids, proteins, and anionic lipids make it a valuable compound for studying chemotherapeutic mechanisms .

Mécanisme D'action

Target of Action

Terephthalamidine, also known as 1,4-Diamidinobenzene, is a derivative of a class of compounds called the phthalanilides It has been suggested that terephthalamidine and related compounds may interact with nucleic acids, proteins, and anionic lipids .

Mode of Action

It has been suggested that Terephthalamidine may bind to a class of phospholipids in the nuclear and mitochondrial fractions of cells . The binding of Terephthalamidine to RNA and DNA may be ionic rather than covalent . There is a direct correlation between the degree of complexing in vivo (primarily with lipids) and the intensity of the chemotherapeutic response .

Biochemical Pathways

It has been suggested that terephthalamidine may interact with nucleic acids, proteins, and anionic lipids , which could potentially affect multiple biochemical pathways.

Result of Action

One patient with adenocarcinoma of the lung had a 40% decrease in mediastinal lymph nodes and resolution of a pleural effusion lasting 2 months .

Action Environment

It is known that the toxicity of terephthalamidine was severe and unusual, including profound and intractable anorexia, weight loss, and prostration in all patients . This toxicity was delayed and accompanied by hyponatremia and hypokalemia .

Analyse Biochimique

Biochemical Properties

Terephthalamidine plays a significant role in biochemical reactions, particularly in its interactions with nucleic acids and proteins. It has been observed to form complexes with nucleic acids, proteins, and anionic lipids. These interactions are primarily ionic rather than covalent, suggesting that terephthalamidine can bind to nucleic acids and proteins through electrostatic interactions . The compound’s ability to form complexes with nucleic acids and proteins indicates its potential to interfere with cellular processes that involve these biomolecules.

Cellular Effects

Terephthalamidine has been shown to affect various types of cells and cellular processes. In particular, it has been studied for its antitumor activity. The compound does not significantly affect cellular respiration, phosphorylation, or ATP levels. It has minor effects on acetate incorporation into lipids and glycine incorporation into proteins . These findings suggest that terephthalamidine may influence cellular metabolism and protein synthesis to a certain extent. Additionally, terephthalamidine has been observed to interfere with mRNA-dependent systems, indicating its potential impact on gene expression .

Molecular Mechanism

The molecular mechanism of terephthalamidine involves its binding interactions with nucleic acids and proteins. The compound forms ionic complexes with nucleic acids and proteins, which may disrupt their normal functions. In cell-free in vitro systems, terephthalamidine has been shown to complex with nucleic acids, proteins, and anionic lipids . This binding action suggests that terephthalamidine may interfere with the synthesis and function of nucleic acids and proteins, leading to its observed biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of terephthalamidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to have a terminal half-life of approximately 23 hours, with renal excretion accounting for 64% of the total cumulative dose . This indicates that terephthalamidine is relatively stable and can be excreted efficiently. The compound’s toxicity has been a concern, with delayed toxicity observed in patients, including symptoms such as anorexia, weight loss, and electrolyte imbalances .

Dosage Effects in Animal Models

The effects of terephthalamidine have been studied in animal models to understand its dosage-dependent effects. In preclinical studies, terephthalamidine has shown antitumor activity against murine leukemias . The compound’s toxicity has limited its use, with severe and unusual neurotoxicity observed at higher doses . These findings highlight the importance of determining the appropriate dosage to balance the compound’s therapeutic effects with its potential adverse effects.

Metabolic Pathways

Terephthalamidine is involved in metabolic pathways that include interactions with nucleic acids, proteins, and lipids. The compound forms complexes with nucleic acids and proteins, which may affect their synthesis and function . Additionally, terephthalamidine has been shown to interact with lipids, forming complexes that may influence lipid metabolism . These interactions suggest that terephthalamidine can impact various metabolic pathways within cells.

Transport and Distribution

The transport and distribution of terephthalamidine within cells and tissues involve its interactions with nucleic acids, proteins, and lipids. The compound forms complexes with these biomolecules, which may affect its localization and accumulation within cells . Terephthalamidine’s ability to bind to nucleic acids and proteins suggests that it may be transported and distributed to specific cellular compartments where these biomolecules are present.

Subcellular Localization

Terephthalamidine’s subcellular localization is influenced by its interactions with nucleic acids, proteins, and lipids. The compound has been observed to localize within the nuclear and mitochondrial fractions of cells, indicating its potential impact on these organelles . The binding of terephthalamidine to nucleic acids and proteins within these compartments suggests that it may influence the functions of the nucleus and mitochondria, including gene expression and energy metabolism.

Méthodes De Préparation

La téréphthalamidine peut être synthétisée par une réaction de condensation homogène entre l'amidine et l'aldéhyde dans le diméthylsulfoxyde . La réaction implique généralement la formation d'une base de Schiff, suivie d'une addition nucléophile entre une amine primaire et une cétone . Les méthodes de production industrielle peuvent impliquer une infusion continue ou prolongée pour optimiser le rendement et la pureté .

Analyse Des Réactions Chimiques

La téréphthalamidine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent impliquer des agents réducteurs courants, mais les conditions spécifiques ne sont pas largement étudiées.

Substitution : Elle peut participer à des réactions de substitution nucléophile, formant des bases de Schiff avec des aldéhydes aromatiques.

Les réactifs courants utilisés dans ces réactions comprennent le diméthylsulfoxyde, les amines primaires et les aldéhydes aromatiques . Les principaux produits formés à partir de ces réactions comprennent les bases de Schiff et d'autres dérivés substitués .

4. Applications de la recherche scientifique

La téréphthalamidine a été principalement étudiée pour son activité antitumorale . Elle a montré un potentiel dans des études précliniques contre les leucémies murines et a été choisie pour de nouvelles investigations cliniques par le projet du National Cancer Institute pour la révision des anciens médicaments . Sa structure unique et sa capacité à former des complexes avec les acides nucléiques, les protéines et les lipides anioniques en font un composé précieux pour l'étude des mécanismes chimiothérapeutiques .

5. Mécanisme d'action

Le mécanisme d'action spécifique de la téréphthalamidine n'est pas entièrement compris . Il est suggéré qu'elle peut se lier à l'ARN et à l'ADN par des interactions ioniques plutôt que par des liaisons covalentes . Des études comparatives indiquent de nombreuses différences entre les téréphthalanilides, suggérant des mécanismes uniques pour chaque dérivé . Dans les systèmes cellulaires sans cellules, la téréphthalamidine forme des complexes avec les acides nucléiques, les protéines et les lipides anioniques, mais l'existence de tels complexes in situ n'est pas bien étayée .

Comparaison Avec Des Composés Similaires

La téréphthalamidine est l'un des 800 téréphthalanilides et composés apparentés synthétisés et testés pour leur activité antitumorale . Des composés similaires comprennent :

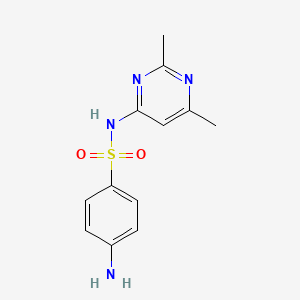

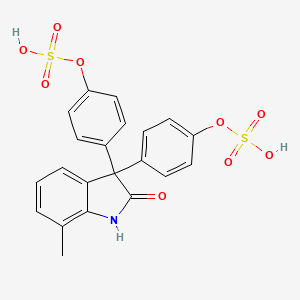

Pentamidine : Connu pour son activité antiprotozoaire.

Phénformine : Un médicament antidiabétique présentant des similitudes structurales avec la téréphthalamidine.

La spécificité de la téréphthalamidine réside dans son activité spécifique contre les leucémies murines et sa capacité à former des complexes avec les acides nucléiques et les lipides .

Propriétés

IUPAC Name |

benzene-1,4-dicarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMMLGAPDZGRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165538 | |

| Record name | Terephthalamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-54-8 | |

| Record name | 1,4-Benzenedicarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15411-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamidinobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)